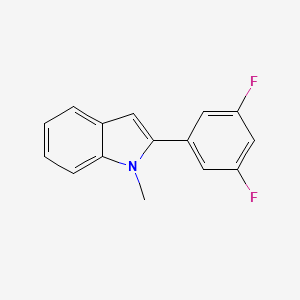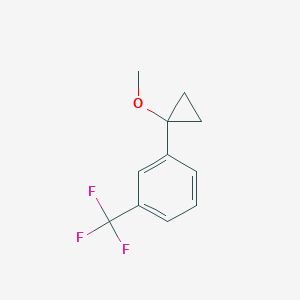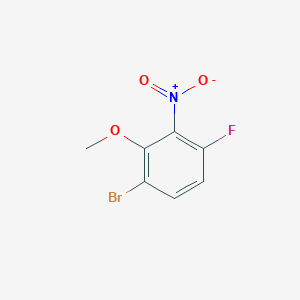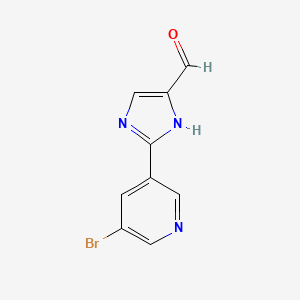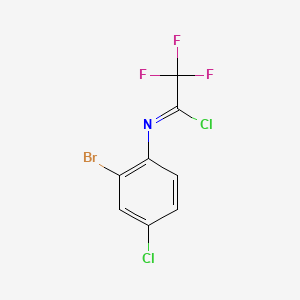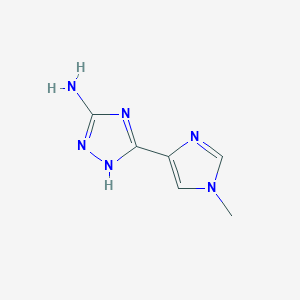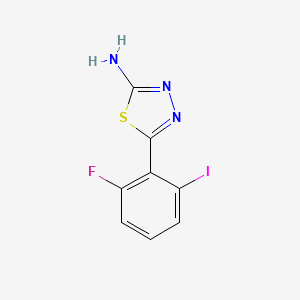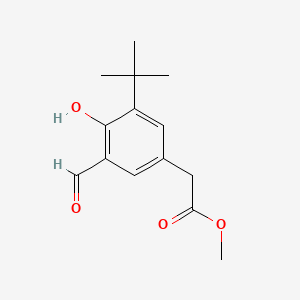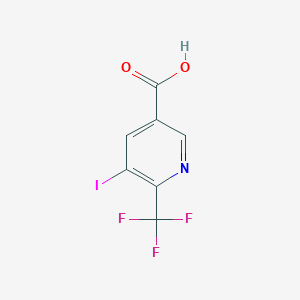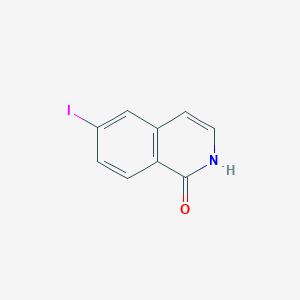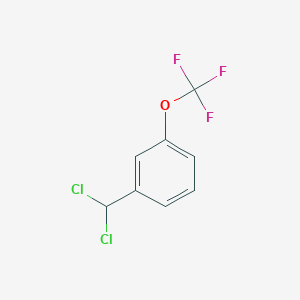![molecular formula C11H13N3O2 B13680948 [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium acetate, to form the triazole ring. The final step involves the reduction of the triazole aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form the corresponding dihydrotriazole.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-carboxylic acid.
Reduction: Formation of 5-(2-ethoxyphenyl)-1,2,4-triazolidine-3-methanol.
Substitution: Formation of various substituted triazoles depending on the reagent used.
Aplicaciones Científicas De Investigación
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential proteins in microorganisms. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(2-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol
- [5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl]methanol
Uniqueness
[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
[3-(2-ethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-9-6-4-3-5-8(9)11-12-10(7-15)13-14-11/h3-6,15H,2,7H2,1H3,(H,12,13,14) |
Clave InChI |
NDORTBGZUNNOBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2=NNC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


